甲基-d3-三氟硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

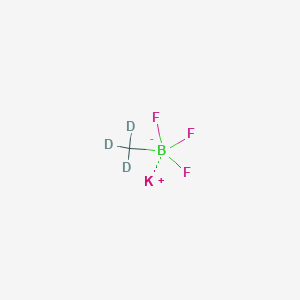

Potassium methyltrifluoroborate is a chemical compound with the molecular formula CH3BF3K . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates are often employed in Suzuki–Miyaura-type reactions . An improved synthesis of potassium (trifluoromethyl)trifluoroborate has been developed. Ruppert’s reagent, (trifluoromethyl)trimethylsilane, is treated with trimethoxyborane in the presence of potassium fluoride .Molecular Structure Analysis

The molecular structure of Potassium methyltrifluoroborate is represented by the formula CH3BF3K . The average mass is 121.939 Da and the monoisotopic mass is 121.991699 Da .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .Physical And Chemical Properties Analysis

Potassium methyltrifluoroborate is a solid substance . The melting point is between 168-183 °C . It has a molecular weight of 121.94 .科学研究应用

Cross-Coupling Reactions

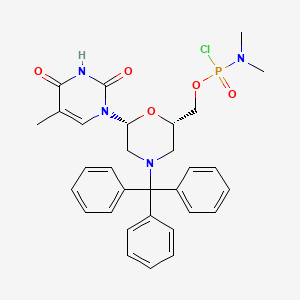

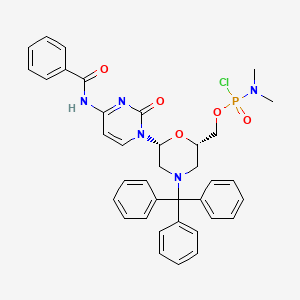

Potassium methyl-d3-trifluoroborate is used as a reactant in Suzuki-Miyaura cross-coupling reactions with aryl chlorides . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides.

Preparation of Modified Purines

It is also used in the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines . This process is useful in the synthesis of modified nucleosides, which have applications in medicinal chemistry and drug discovery.

Stability and Reactivity

Potassium trifluoroborates, including Potassium methyl-d3-trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable , and are remarkably compliant with strong oxidative conditions . This makes them ideal for use in various chemical reactions and processes.

Epoxidation of C=C Bonds

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This means that Potassium methyl-d3-trifluoroborate can be used in reactions to form epoxides, which are important in the synthesis of various pharmaceuticals and fine chemicals.

Versatile Coupling Partners

Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This makes Potassium methyl-d3-trifluoroborate a valuable reagent in the synthesis of complex organic molecules.

Preparation of Potassium 3-Oxoalkyltrifluoroborates

Potassium methyl-d3-trifluoroborate can be used in the preparation of potassium 3-oxoalkyltrifluoroborates via conjugate addition of bis(pinacolato)diboron to unsaturated carbonyl compounds . This method of preparation expands the range of available boron reagents for cross-coupling reactions.

安全和危害

未来方向

作用机制

Target of Action

Potassium methyl-d3-trifluoroborate primarily targets carbon atoms in organic compounds during chemical reactions . It acts as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like potassium methyl-d3-trifluoroborate) with a halide or pseudohalide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The primary biochemical pathway affected by potassium methyl-d3-trifluoroborate is the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic compounds, contributing to various synthetic pathways .

Pharmacokinetics

They are air- and moisture-stable , which suggests they could have favorable pharmacokinetic properties in terms of stability and bioavailability .

Result of Action

The action of potassium methyl-d3-trifluoroborate results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and materials science .

Action Environment

The action of potassium methyl-d3-trifluoroborate is influenced by several environmental factors. Its stability in air and moisture makes it suitable for use in a variety of conditions . Furthermore, the compound’s reactivity can be influenced by the presence of a catalyst, such as palladium, and the nature of the halide or pseudohalide it is reacting with .

属性

IUPAC Name |

potassium;trifluoro(trideuteriomethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[B-](F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium methyl-d3-trifluoroborate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)

![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)